3-Mesitylprop-2-en-1-amine
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Overview
Description
3-Mesitylprop-2-en-1-amine, also known as 2-Propen-1-amine, 3-(2,4,6-trimethylphenyl)-, is an organic compound with the chemical formula C12H17N. It is a derivative of prop-2-en-1-amine, where the mesityl group (2,4,6-trimethylphenyl) is attached to the third carbon atom. This compound is typically a colorless to pale yellow liquid with a pungent odor and is known for its volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylprop-2-en-1-amine generally involves organic synthesis reactions such as imination and amination. One common method includes the reaction of mesityl bromide with allylamine under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the compound’s volatility and potential toxicity .
Chemical Reactions Analysis
Types of Reactions: 3-Mesitylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into saturated amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include primary, secondary, or tertiary amines.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted amines.
Scientific Research Applications
3-Mesitylprop-2-en-1-amine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Mesitylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Prop-2-en-1-amine: Lacks the mesityl group, making it less bulky and less hydrophobic.
3-Phenylprop-2-en-1-amine: Contains a phenyl group instead of a mesityl group, affecting its reactivity and interaction with targets.
3-(2,4-Dimethylphenyl)prop-2-en-1-amine: Similar structure but with fewer methyl groups, altering its steric and electronic properties .
Uniqueness: 3-Mesitylprop-2-en-1-amine’s unique structure, with three methyl groups on the phenyl ring, provides distinct steric hindrance and electronic effects, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-5,7-8H,6,13H2,1-3H3/b5-4+ |
InChI Key |
RIFHKEDQEWLLQP-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/CN)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CCN)C |
Origin of Product |
United States |
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